Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate
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Overview
Description
Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the esterification of the compound to form the ethyl ester.
Preparation of Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.
Introduction of Fluorophenyl and Phenyl Groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.
Esterification: The final step involves the reaction of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and gene expression.
Comparison with Similar Compounds
Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate can be compared with other pyrrolopyrimidine derivatives:
Ethyl 2-[7-(4-chlorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 2-[7-(3-methylphenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-ylthio]butanoate: Contains a methylphenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S/c1-3-20(24(29)30-4-2)31-23-21-19(16-9-6-5-7-10-16)14-28(22(21)26-15-27-23)18-12-8-11-17(25)13-18/h5-15,20H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZLQFJMEAELHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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